molecular formula C4H4O6 B1210636 2-Hydroxy-3-oxosuccinic acid

2-Hydroxy-3-oxosuccinic acid

Cat. No. B1210636
M. Wt: 148.07 g/mol
InChI Key: RMHHUKGVZFVHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-oxosuccinic acid is an oxo dicarboxylic acid, a C4-dicarboxylic acid and a secondary alpha-hydroxy ketone. It derives from a succinic acid. It is a conjugate acid of a 2-hydroxy-3-oxosuccinate(2-).

Scientific Research Applications

Biotechnological Synthesis and Organic Synthesis

2-Hydroxy-3-oxosuccinic acid, as an oxo- and hydroxycarboxylic acid, is of significant interest in organic synthesis. Biotechnological methods have been developed to produce these types of acids under environmentally friendly conditions. These methods focus on using renewable raw materials, multi-purpose bioreactors, and robust microorganisms. The produced acids, including 2-oxo-glutaric acid and 2-oxo-D-gluconic acid, serve as valuable precursors for synthesizing hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids (Aurich et al., 2012).

Atmospheric Chemistry and Cloud Droplet Activation

In atmospheric chemistry, aliphatic oxo-dicarboxylic acids like oxosuccinic acid play a crucial role. Studies have characterized these compounds in terms of their cloud condensation nuclei activity, vapor pressure, density, and behavior in aqueous solutions. This research is essential for understanding atmospheric particulate matter and its environmental impact (Frosch et al., 2010).

Biodegradable Chelating Agents

Research has identified the need for biodegradable chelating agents to replace non-biodegradable ones like EDTA. Compounds such as oxosuccinic acid have been explored for their potential in applications like soil remediation, waste treatment, and agriculture. The focus is on finding environmentally friendly alternatives with efficient metal complexation abilities (Pinto et al., 2014).

Enantioselective Catalysis

Studies have shown that oxo- and hydroxy-carboxylic acids, including oxosuccinic acid derivatives, are pivotal in enantioselective catalysis. This process is vital for producing chiral intermediates and compounds used in pharmaceutical research and total synthesis. The focus is on developing methodologies that offer high stereoselectivity and yield (Zhang et al., 2011).

Urinary Metabolites and Health Monitoring

The presence of hydroxy- and oxomonocarboxylic acids in urine, which includes derivatives of oxosuccinic acid, is critical for health monitoring. These acids are markers for metabolic processes and conditions like diabetic ketoacidosis. Their analysis aids in understanding metabolic disorders and the effect of diets rich in branched-chain amino acids (Liebich & Först, 1984).

properties

IUPAC Name

2-hydroxy-3-oxobutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h1,5H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHHUKGVZFVHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861787
Record name 2-Hydroxy-3-oxobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-oxobutanedioic acid

CAS RN

5651-05-8
Record name 2-Hydroxy-3-oxobutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5651-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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